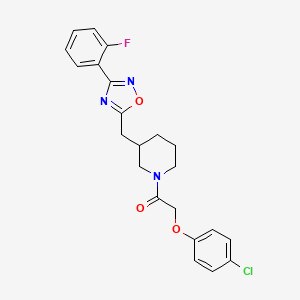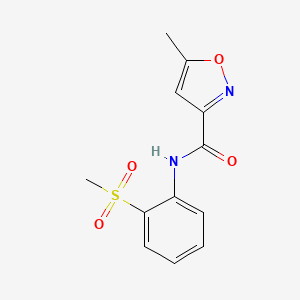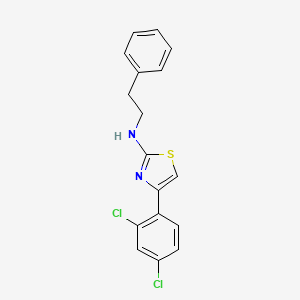
1-(3-(1H-1,2,3-トリアゾール-1-イル)ピロリジン-1-イル)-3-シクロヘキシルプロパン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-cyclohexylpropan-1-one is a compound that features a triazole ring, a pyrrolidine ring, and a cyclohexyl group. The triazole ring is known for its stability and versatility in various chemical reactions, making this compound of significant interest in both academic and industrial research.
科学的研究の応用
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-cyclohexylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
作用機序
Target of Action
Compounds with a similar structure, such as 1,2,4-triazole derivatives, have been reported to exhibit a variety of biological activities, including antibacterial, antimalarial, and antiviral activities .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been reported to interact with various biochemical pathways, leading to a variety of downstream effects .
Pharmacokinetics
The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties .
Result of Action
Similar compounds have been reported to exhibit significant binding affinity to their targets, leading to various cellular effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-cyclohexylpropan-1-one typically involves the use of “click” chemistry, a method that allows for the efficient and selective formation of 1,2,3-triazoles. This process often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The starting materials usually include an azide and an alkyne, which react in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and catalyst concentration) ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-cyclohexylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution reaction but may involve halogenating agents or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce partially or fully reduced triazole derivatives .
類似化合物との比較
4-(1H-1,2,3-triazol-1-yl)benzamides: Known for their use as HSP90 inhibitors in cancer therapy.
1,2,3-Triazole analogs: Used in various applications, including as carbonic anhydrase inhibitors.
Uniqueness: 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-cyclohexylpropan-1-one is unique due to its combination of a triazole ring, pyrrolidine ring, and cyclohexyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with a wide range of molecular targets .
特性
IUPAC Name |
3-cyclohexyl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c20-15(7-6-13-4-2-1-3-5-13)18-10-8-14(12-18)19-11-9-16-17-19/h9,11,13-14H,1-8,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXFEUAAXPBULY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

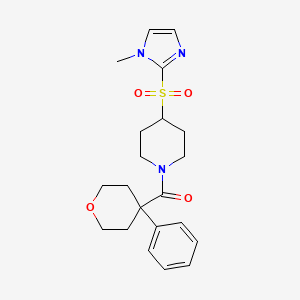

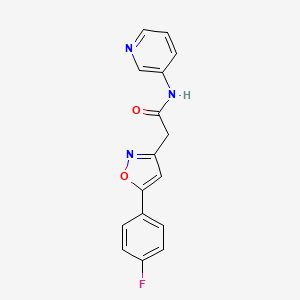
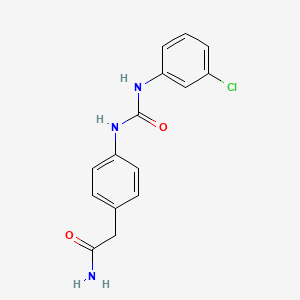
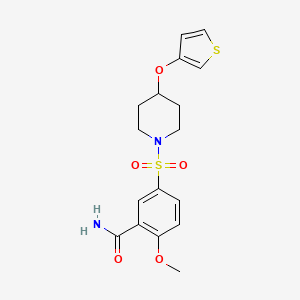

![3-benzyl-N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2390837.png)
![2-(iodomethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5(3H)-one](/img/structure/B2390838.png)
![N-(2,5-dimethylphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390842.png)
![1-(3-chlorobenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2390843.png)
